4-((2-fluorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
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Overview
Description
4-((2-fluorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a dimethylamino group, and a sulfonamide group attached to a fluorophenyl moiety
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the affinity constant (Km), indicating that it acts as a non-competitive inhibitor . The inhibitory effect of the compound is irreversible .
Biochemical Pathways
The compound affects the nucleoside transport pathways by inhibiting the function of ENTs . This inhibition disrupts the normal function of these transporters, which can lead to changes in nucleotide synthesis and regulation of adenosine function .
Pharmacokinetics
Similar compounds have been reported to act as higher potency dopamine reuptake inhibitors
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on ENTs . By inhibiting these transporters, the compound can disrupt normal cellular functions related to nucleotide synthesis and regulation of adenosine function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-fluorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using a carboxylic acid derivative and an amine.
Attachment of the Dimethylamino Group: This step involves the alkylation of the piperidine nitrogen with dimethylamine.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-((2-fluorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and sulfonamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical assays.
Medicine: It has potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound could be used in the production of specialty chemicals or materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-chlorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- 4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- 4-((2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
Uniqueness
The presence of the fluorine atom in 4-((2-fluorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide imparts unique properties, such as increased metabolic stability and altered electronic characteristics, compared to its analogs with different halogen or alkyl substitutions. This can result in differences in biological activity, making the fluorinated compound particularly valuable in drug development and other applications.
Properties
IUPAC Name |
4-[[(2-fluorophenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O3S/c1-18(2)15(20)19-9-7-12(8-10-19)11-17-23(21,22)14-6-4-3-5-13(14)16/h3-6,12,17H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFSUEWSISYTRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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